molecular formula C12H12ClNO2 B13158276 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

Cat. No.: B13158276
M. Wt: 237.68 g/mol
InChI Key: NPGGDPQEMDENRT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

    Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole:

    5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole: Lacks the methyl group, leading to variations in its biological activity and stability.

Uniqueness

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole is unique due to the presence of all three substituents (chloromethyl, methoxyphenyl, and methyl) on the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3

InChI Key

NPGGDPQEMDENRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl

Origin of Product

United States

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